2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide
Description
Properties
Molecular Formula |
C19H14FN3OS |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-16-4-2-1-3-15(16)19-23-14(11-25-19)10-18(24)22-13-6-5-12-7-8-21-17(12)9-13/h1-9,11,21H,10H2,(H,22,24) |
InChI Key |
LTRNSMLKXAVMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the cornerstone for constructing the 2-(2-fluorophenyl)thiazole scaffold. This reaction combines α-bromoketones with thioamides in the presence of acid or base. For the target compound, 2-bromo-1-(2-fluorophenyl)ethan-1-one reacts with thioacetamide in ethanol under reflux, yielding the thiazole intermediate (Figure 1). The reaction typically achieves 65–75% yield, with purity dependent on recrystallization solvents such as ethyl acetate/hexane mixtures.
Reaction Conditions:
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: None required
-
Yield: 72% (average)
Continuous Flow Synthesis
Recent advancements employ microreactors to optimize thiazole formation. A continuous flow system using a Syrris AFRICA® reactor enables rapid mixing and precise temperature control, reducing reaction times from hours to minutes. This method enhances reproducibility and scalability, particularly for industrial applications.
Advantages of Flow Chemistry:
-
Reaction time: 15 minutes
-
Yield improvement: 78–82%
-
Byproduct reduction: <5%
Acetamide Linker Formation
Carbodiimide-Mediated Coupling
The acetamide bridge is introduced via coupling between the thiazole-acetic acid derivative and indol-6-amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are preferred activating agents due to their efficiency in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Procedure:
-
Dissolve 2-(2-(2-fluorophenyl)thiazol-4-yl)acetic acid (1 mmol) and EDCl (1.2 mmol) in DCM.
-
Add HOBt (1.1 mmol) and stir at 0°C for 30 minutes.
-
Introduce indol-6-amine (1.05 mmol) and triethylamine (2 mmol).
-
Stir at room temperature for 12 hours.
Yield: 68–74% after column chromatography (silica gel, eluent: DCM/methanol 95:5).
Solvent-Free Mechanochemical Activation
Ball milling techniques eliminate solvent use, offering an eco-friendly alternative. Equimolar amounts of the acid and amine are ground with EDCl in a planetary mill for 2 hours, achieving comparable yields (70%) with minimal purification.
Indole Moiety Incorporation
Fischer Indole Synthesis Adaptations
While the target compound’s indole group is pre-formed, Fischer synthesis principles inform the functionalization of intermediates. Acid-catalyzed cyclization of phenylhydrazines with ketones ensures high regioselectivity for the 6-position.
Protecting Group Strategies
During coupling, the indole’s NH group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Deprotection using trifluoroacetic acid (TFA) in DCM restores the free amine post-coupling.
Optimization and Scale-Up
Reaction Parameter Analysis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes amide formation |
| Solvent | DCM | Enhances solubility |
| Coupling Agent | EDCl/HOBt | Reduces racemization |
| Reaction Time | 12 hours | Balances completion vs. degradation |
Industrial-Scale Production
Pilot studies using continuous flow reactors demonstrate feasibility for kilogram-scale synthesis. A tandem system combining thiazole formation and amide coupling achieves an overall yield of 62% with 99% purity by HPLC.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar thiazole ring and dihedral angle (73.75°) between thiazole and fluorophenyl groups, aligning with related structures.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch + EDCl | High reproducibility | Solvent-intensive | 68–74% |
| Continuous Flow | Rapid, scalable | High equipment cost | 78–82% |
| Mechanochemical | Solvent-free, green chemistry | Limited scalability | 65–70% |
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole and indole structures can exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of thiazole showed selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. The compound displayed IC50 values indicating effective inhibition of cell proliferation .
- Another investigation focused on the synthesis of indole-linked thiazoles, revealing promising anticancer potential against several cancer cell lines. The presence of specific substituents on the phenyl ring was linked to enhanced activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Thiazole derivatives have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.98 to 3.9 µg/ml for certain derivatives, indicating their potential as antimicrobial agents .
- In particular, derivatives of thiazole have been tested against a spectrum of microbial species, with some exhibiting superior activity compared to standard antibiotics .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors and reagents under controlled conditions.
- Coupling with Indole Moiety : Employing coupling reactions to link the indole component to the thiazole derivative.
Advanced synthetic techniques, such as microwave-assisted synthesis or solvent-free methods, can enhance yield and efficiency while reducing environmental impact .
Case Study: Anticancer Activity Assessment
A specific study on a related thiazole compound demonstrated significant selectivity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of standard treatments like cisplatin . This highlights the potential for further development into therapeutic agents for cancer treatment.
Case Study: Antimicrobial Efficacy Analysis
Another study evaluated various thiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest efficacy comparable to established antibiotics . This supports the exploration of these compounds in developing new antimicrobial therapies.
Tables
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
Structural Complexity vs. Compared to the sulfamoylphenyl analog in , the absence of a sulfonamide group in the target compound may reduce off-target enzyme interactions (e.g., carbonic anhydrase) .
Fluorine Substitution Patterns :
- The 2-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl in ZINC08993868 . Positional fluorination can significantly impact binding affinity; for example, 2-fluorophenyl groups in thiazoles often enhance metabolic stability .
Pharmacological Hypotheses :
- The indole moiety in the target compound shares similarities with melatonin analogs (e.g., N-acetyl-5-methoxytryptamine) , suggesting possible circadian rhythm modulation, though this remains speculative without direct data.
Biological Activity
The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide (CAS Number: 1351699-70-1) is a synthetic organic molecule with potential biological activity. Its structure incorporates both thiazole and indole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral effects based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 365.4 g/mol. The compound features a fluorophenyl group and thiazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN3OS |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1351699-70-1 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of thiazole and indole compounds. In vitro tests demonstrated that certain derivatives exhibited significant antimicrobial activity against a range of pathogens.
Case Study: Antimicrobial Evaluation
A study published in ACS Omega highlighted the antimicrobial efficacy of several compounds similar to our target compound. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives had MIC values as low as against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of compounds containing indole and thiazole has been extensively researched. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
Research Findings
- Cell Line Studies : Various studies have reported on the cytotoxic effects of thiazole-indole derivatives in different cancer cell lines. For instance, one study indicated that certain derivatives displayed IC50 values ranging from to , demonstrating significant anticancer activity against lines such as A375 and MCF-7 .
- Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) .
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| A375 | 4.2 | Significant anticancer activity |
| MCF-7 | 1.88 | Effective against breast cancer |
| HCT116 | 0.95 | High potency observed |
Antiviral Activity
Emerging research suggests that compounds similar to this compound may possess antiviral properties.
Findings on Antiviral Efficacy
In studies focusing on antiviral activity against viruses such as Dengue Virus (DENV), some derivatives showed promising results with EC50 values around . The structure-activity relationship indicated that modifications at specific positions significantly enhanced antiviral potency .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with the indole-acetamide moiety. Key steps include:
- Thiazole Formation : Cyclization of 2-fluorophenyl thiourea derivatives with α-haloketones under nitrogen atmosphere to avoid oxidation .
- Acetamide Coupling : Reaction of the thiazole intermediate with activated indole derivatives (e.g., bromoacetamide-indole) using catalysts like Pd(PPh₃)₄ for cross-coupling .
- Critical Conditions : Temperature control (60–80°C for 12–24 hours), anhydrous solvents (e.g., DMF or THF), and purification via column chromatography or preparative HPLC to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and indole moieties. Aromatic proton signals at δ 7.2–8.5 ppm validate fluorophenyl and indole substituents .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 382.1) and fragments .
Q. What are the key structural features influencing reactivity and pharmacological potential?
- Methodological Answer :
- Thiazole Core : Enhances metabolic stability and serves as a hydrogen-bond acceptor .
- 2-Fluorophenyl Group : Introduces electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Indole-Acetamide Linkage : Facilitates π-π stacking with biological targets (e.g., kinase ATP-binding sites) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across different in vitro models?
- Methodological Answer :
- Comparative Assay Design : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR, reconciling differences in IC₅₀ values .
- Dose-Response Analysis : Use Hill slope plots to assess efficacy thresholds; discrepancies may arise from off-target effects at higher concentrations .
Q. What experimental strategies are recommended for elucidating metabolic stability in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH system) and monitor degradation via LC-MS/MS over 60 minutes .
- Metabolite Identification : Use HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Key metabolites often result from thiazole ring oxidation .
- CYP450 Inhibition Screening : Evaluate interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent (e.g., THF vs. DMF), and catalyst loading. For example, reducing Pd catalyst from 5% to 2% lowers cost while maintaining 85% yield .
- Continuous Flow Chemistry : Implement microreactors for thiazole formation, improving heat transfer and reducing reaction time from 24 hours to 4 hours .
- In-line Purification : Couple synthesis with preparative HPLC to automate purification, achieving >90% recovery .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. lipid-based solvents?
- Methodological Answer :
- Solvent Screening : Use shake-flask method with UV-Vis quantification. Polar aprotic solvents (DMSO) enhance solubility (≥10 mM), while lipid solubility (logP ≈ 3.2) is confirmed via octanol-water partitioning .
- pH-Dependent Studies : Adjust pH (2–9) to identify ionization states; poor solubility at neutral pH may require prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
